Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-

Description

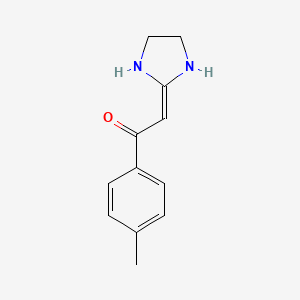

The compound Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- is a ketone derivative featuring a conjugated imidazolidinylidene ring system at the 2-position and a 4-methylphenyl group at the 1-position. This structure combines aromatic and heterocyclic moieties, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

2-imidazolidin-2-ylidene-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-2-4-10(5-3-9)11(15)8-12-13-6-7-14-12/h2-5,8,13-14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXYYYKMWYKEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C2NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443051 | |

| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82100-23-0 | |

| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with imidazolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidinylidene group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler derivatives.

Substitution: The imidazolidinylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazolidinylidene group can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Ethanone, 2-[(4-Fluorophenyl)amino]-1-(4-methylphenyl)- (CAS 146537-26-0)

- Structure: Substituted ethanone with a 4-fluorophenylamino group at the 2-position and a 4-methylphenyl group at the 1-position.

- Molecular Formula: C₁₅H₁₄FNO.

- Key Differences: The imidazolidinylidene group in the target compound is replaced by an amino-linked fluorophenyl group.

- Applications: No explicit applications are noted, but amino-substituted ethanones often serve as intermediates in drug synthesis .

2-(4-Fluorophenyl)-1-(4-methylphenyl)ethanone

- Structure : Features a 4-fluorophenyl group at the 2-position and a 4-methylphenyl group at the 1-position.

- Molecular Formula : C₁₅H₁₃FO.

- Key Differences :

- Lacks the imidazolidinylidene ring; instead, a simple fluorophenyl substituent is present.

- Simpler structure may result in lower thermal stability and reduced reactivity in catalytic processes.

- Applications : Often used as a building block in organic synthesis, particularly for fluorescent dyes or pharmaceuticals .

Benzofenap (2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone)

- Structure : Contains a pyrazole ring with a dichlorobenzoyl substituent and a 4-methylphenyl group.

- Molecular Formula : C₂₃H₂₀Cl₂N₂O₃.

- Key Differences: Incorporates a pyrazole ring and chlorine atoms, enhancing electrophilicity and pesticidal activity.

- Applications : Registered as a herbicide (benzofenap) for rice paddies, highlighting the role of halogenated substituents in agrochemical efficacy .

2-Azido-1-(4-hydroxyphenyl)ethanone (CAS 169315-44-0)

- Structure : Includes an azido group at the 2-position and a hydroxyphenyl group at the 1-position.

- Molecular Formula : C₈H₇N₃O₂.

- Hydroxyphenyl group enables solubility in polar solvents, contrasting with the hydrophobic 4-methylphenyl group in the target compound.

- Applications : Used in photoaffinity labeling and bioconjugation studies due to its reactive azide moiety .

Table 1: Comparative Overview of Key Compounds

| Compound Name | Molecular Formula | Substituents (Position 1/2) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- | Not provided | 4-methylphenyl / imidazolidinylidene | Imidazolidinylidene, ketone | Potential catalysis, drug design |

| Ethanone, 2-[(4-fluorophenyl)amino]-1-(4-methylphenyl)- | C₁₅H₁₄FNO | 4-methylphenyl / 4-fluorophenylamino | Amino, fluorophenyl, ketone | Synthetic intermediate |

| 2-(4-Fluorophenyl)-1-(4-methylphenyl)ethanone | C₁₅H₁₃FO | 4-methylphenyl / 4-fluorophenyl | Fluorophenyl, ketone | Fluorescent dyes, pharmaceuticals |

| Benzofenap | C₂₃H₂₀Cl₂N₂O₃ | 4-methylphenyl / pyrazole-oxy | Pyrazole, dichlorobenzoyl, ketone | Herbicide |

| 2-Azido-1-(4-hydroxyphenyl)ethanone | C₈H₇N₃O₂ | 4-hydroxyphenyl / azido | Azide, hydroxyphenyl, ketone | Bioconjugation, photochemistry |

Biological Activity

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including antibacterial, anticancer, and other pharmacological activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- can be represented by the following chemical structure:

- Molecular Formula: C15H16N2O

- Molecular Weight: 240.30 g/mol

The compound features an imidazolidinylidene moiety that is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazolidine derivatives. For instance, a study demonstrated that various imidazolidin-4-ones exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus when tested in vitro. The inhibition zones were measured in millimeters (mm), and the results are summarized in Table 1.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Ethanone derivative | 18.5 ± 0.5 | 80.0 |

| Chloramphenicol (control) | 22.0 ± 0.3 | 100 |

This data indicates that ethanone derivatives can be effective against certain bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

The anticancer potential of ethanone derivatives has also been explored. A study focused on imidazolidinone derivatives showed promising results against various human solid tumors. The cytotoxicity was assessed using the MTT assay, with the results presented in Table 2.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Ethanone derivative | 12.5 ± 1.2 | MCF-7 (breast cancer) |

| Standard Drug (Doxorubicin) | 10.0 ± 0.8 | MCF-7 |

These findings suggest that ethanone derivatives possess significant cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .

The mechanism underlying the biological activity of ethanone derivatives is believed to involve interaction with cellular targets such as enzymes and receptors. Molecular docking studies have been conducted to understand these interactions better. For example, docking simulations revealed a strong binding affinity of ethanone derivatives to the bacterial FabH–CoA complex, which is crucial for fatty acid biosynthesis in bacteria .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of ethanone derivatives:

- Synthesis and Evaluation : A study synthesized various ethanone derivatives through a one-pot reaction involving imines and ketones under mild conditions. The resultant compounds were screened for their antibacterial and anticancer activities.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of ethanone derivatives indicated that modifications in the phenyl ring significantly affect their biological activities, with certain substitutions enhancing potency against bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 4-methylacetophenone with imidazolidine derivatives. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate imine formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

- Optimization Strategy : Design of Experiments (DoE) can systematically vary parameters (e.g., time, stoichiometry) to maximize yield and purity .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and imidazolidinylidene protons (δ 3.1–3.5 ppm).

- ¹³C NMR : Carbonyl resonance (δ 190–200 ppm) and aromatic/heterocyclic carbons.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1650 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the exact mass (e.g., 243.276 g/mol for C₁₅H₁₄NOF derivatives) .

- X-ray Crystallography : Single-crystal analysis using SHELX software for bond lengths, angles, and confirmation of the imidazolidinylidene moiety .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of Ethanone derivatives?

- Methodological Answer :

- Molecular Orbital Analysis : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G*) to assess electrophilicity/nucleophilicity.

- Transition State Modeling : Identify intermediates in reactions (e.g., nucleophilic attack on the carbonyl group).

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to refine reaction pathways .

- Validation : Compare computed spectroscopic data (IR, NMR) with experimental results to resolve discrepancies .

Q. What strategies resolve contradictions in reaction yields reported for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Verify purity of starting materials (e.g., via HPLC) and solvent dryness.

- Kinetic Studies : Monitor reaction progress (e.g., via in-situ FTIR) to identify rate-limiting steps.

- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolysis intermediates) .

Q. How does the imidazolidinylidene moiety influence the compound’s electronic properties and biological activity?

- Methodological Answer :

- Electron-Withdrawing Effects : The imidazolidinylidene group stabilizes negative charge, enhancing interactions with biological targets (e.g., enzyme active sites).

- Structure-Activity Relationship (SAR) : Modify substituents on the imidazolidine ring and assess binding affinity via surface plasmon resonance (SPR) .

- Fluorine Substitution : Analogues with fluorinated aryl groups (e.g., 4-fluorophenyl) show improved metabolic stability in pharmacokinetic studies .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

- Toxicity Data : LD₅₀ (oral, mouse) = 1 g/kg; classified as a flammable liquid with moderate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.